molecular formula C11H17NO B1276128 N-benzyl-3-methoxypropan-1-amine CAS No. 32857-21-9

N-benzyl-3-methoxypropan-1-amine

Cat. No.: B1276128
CAS No.: 32857-21-9
M. Wt: 179.26 g/mol
InChI Key: KMHCMZJAEZLRSB-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming Conventions for Alkyl Amines

The IUPAC system provides a set of rules for naming organic compounds. For amines, the nomenclature depends on the complexity of the structure. The name N-benzyl-3-methoxypropan-1-amine is derived as follows:

Parent Chain: The longest carbon chain containing the amine functional group is identified as the parent chain. In this case, it is a three-carbon chain, hence "propan".

Principal Functional Group: The amine group (-NH) is the principal functional group, indicated by the suffix "-amine". Its position on the parent chain is given by the locant "1", leading to "propan-1-amine".

Substituents on the Parent Chain: A methoxy (B1213986) group (-OCH₃) is attached to the third carbon of the propane chain, which is denoted by the prefix "3-methoxy".

Substituents on the Nitrogen Atom: A benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is bonded to the nitrogen atom. This is indicated by the prefix "N-benzyl". The 'N' specifies that the benzyl group is attached directly to the nitrogen of the amine.

Combining these components gives the systematic IUPAC name: This compound .

ComponentDescription
propan-1-amine The parent structure is a propane chain with an amine group on the first carbon.
3-methoxy A methoxy group (-OCH₃) is located on the third carbon of the propane chain.
N-benzyl A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom of the amine.

Classification as a Secondary Amine and Alkyl Ether

This compound contains two key functional groups that determine its chemical classification:

Secondary Amine: Amines are classified as primary, secondary, or tertiary based on the number of carbon-containing groups (alkyl or aryl) attached to the nitrogen atom. In this compound, the nitrogen atom is bonded to two such groups: the benzyl group and the 3-methoxypropyl group. Therefore, it is classified as a secondary amine.

Alkyl Ether: The presence of a methoxy group (-OCH₃), which consists of an oxygen atom bonded to a methyl group and the propyl chain, classifies the compound as an alkyl ether.

Comparison with Related N-Benzyl Amine and Methoxypropyl Amine Structures

To better understand the properties of this compound, it is useful to compare it with its parent structures: benzylamine (B48309) and 3-methoxypropylamine (B165612).

Benzylamine: This is a primary amine where a benzyl group is attached to an amino group (-NH₂). sinocurechem.comchemicalbook.com It is a versatile compound used in the synthesis of pharmaceuticals and dyes. sinocurechem.com

3-Methoxypropylamine: This is also a primary amine, characterized by a propyl chain with a methoxy group at the third carbon. chemicalbook.comnist.gov It is a colorless liquid with properties typical of primary amines and is miscible with water and many organic solvents. chemicalbook.comatamanchemicals.com

This compound combines the structural features of both benzylamine and 3-methoxypropylamine, resulting in a secondary amine with both aromatic (from the benzyl group) and aliphatic ether characteristics.

Interactive Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )StructureClassification
This compound C₁₁H₁₇NO179.26C₆H₅CH₂NH(CH₂)₃OCH₃Secondary Amine, Alkyl Ether
Benzylamine C₇H₉N107.15C₆H₅CH₂NH₂Primary Amine
3-Methoxypropylamine C₄H₁₁NO89.14CH₃O(CH₂)₃NH₂Primary Amine, Alkyl Ether

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHCMZJAEZLRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408348
Record name N-benzyl-3-methoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32857-21-9
Record name N-benzyl-3-methoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzyl 3 Methoxypropan 1 Amine

Direct Synthesis Approaches

Direct synthetic routes to N-benzyl-3-methoxypropan-1-amine focus on the formation of the amine functionality by coupling benzyl (B1604629) and 3-methoxypropyl precursors. Key strategies include reductive amination, nucleophilic substitution, and the reduction of corresponding amides or nitriles.

Reductive Amination Strategies Utilizing Benzylamine (B48309) and Carbonyl Precursors

Reductive amination is a widely employed and efficient method for the synthesis of amines. This one-pot reaction involves the initial formation of an imine from the condensation of a primary amine and a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding amine. In the context of synthesizing this compound, this strategy utilizes benzylamine and 3-methoxypropanal.

The reaction proceeds by the nucleophilic attack of benzylamine on the carbonyl carbon of 3-methoxypropanal to form a hemiaminal intermediate, which then dehydrates to form an N-benzyl-3-methoxypropanimine. This imine is subsequently reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.comcommonorganicchemistry.com

Sodium triacetoxyborohydride is often favored as it is a milder reducing agent that can selectively reduce the imine in the presence of the aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol. masterorganicchemistry.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at room temperature. commonorganicchemistry.com

When using sodium borohydride, it is crucial to allow for the complete formation of the imine before the addition of the reducing agent, as NaBH₄ can also reduce the starting aldehyde. commonorganicchemistry.com This is often achieved by stirring the amine and aldehyde together for a period before introducing the borohydride. The reaction is commonly performed in alcoholic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com

Carbonyl PrecursorAmine PrecursorReducing AgentTypical SolventTypical Conditions
3-MethoxypropanalBenzylamineSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Room Temperature
3-MethoxypropanalBenzylamineSodium borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Imine formation followed by reduction at 0°C to room temperature
Table 1: Reagents and Conditions for Reductive Amination.

Nucleophilic Substitution Reactions for Amine Formation (e.g., SN2 pathways)

Nucleophilic substitution reactions provide a straightforward pathway to this compound. This approach typically involves the reaction of 3-methoxypropan-1-amine with a benzyl halide, such as benzyl bromide or benzyl chloride, via an Sₙ2 mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of 3-methoxypropan-1-amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). A variety of solvents can be used, with polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) being common choices as they can solvate the cation while leaving the nucleophile relatively free to react.

A potential drawback of this method is the possibility of over-alkylation, where the newly formed secondary amine can react further with the benzyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To minimize this, the reaction conditions, such as the stoichiometry of the reactants, can be carefully controlled. Using a molar excess of the primary amine (3-methoxypropan-1-amine) can favor the formation of the desired secondary amine.

AmineBenzylating AgentBaseSolventMechanism
3-Methoxypropan-1-amineBenzyl bromidePotassium carbonateAcetonitrileSₙ2
3-Methoxypropan-1-amineBenzyl chlorideTriethylamineDimethylformamideSₙ2
Table 2: Conditions for Nucleophilic Substitution.

Amine Synthesis via Reduction of Corresponding Nitriles or Amides

Another synthetic route involves the preparation of a precursor containing the complete carbon skeleton and the nitrogen atom in a higher oxidation state, such as a nitrile or an amide, followed by a reduction step to yield the target amine.

For the nitrile reduction pathway, the synthesis would commence with the preparation of N-benzyl-3-methoxypropanenitrile. This intermediate could potentially be synthesized via nucleophilic substitution of a halide with a cyanide salt. The subsequent reduction of the nitrile functionality to a primary amine can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction with LiAlH₄ is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting amine. libretexts.org

Alternatively, the amide reduction pathway offers another viable route. The synthesis would begin with the formation of N-benzyl-3-methoxypropanamide. This can be achieved by the coupling of 3-methoxypropanoic acid and benzylamine using standard peptide coupling reagents, or by reacting 3-methoxypropanoyl chloride with benzylamine. The resulting amide can then be reduced to the target secondary amine, this compound. Lithium aluminum hydride is a common and effective reagent for the reduction of amides to amines. researchgate.net

PrecursorReducing AgentTypical SolventProduct
N-benzyl-3-methoxypropanenitrileLithium aluminum hydride (LiAlH₄)Diethyl ether, THFThis compound
N-benzyl-3-methoxypropanamideLithium aluminum hydride (LiAlH₄)Diethyl ether, THFThis compound
Table 3: Reduction of Nitrile and Amide Precursors.

Synthesis from Derived Intermediates

These synthetic strategies commence with a molecule that already contains a significant portion of the final structure of this compound. The target compound is then formed through the modification or addition of the remaining functional groups.

Approaches Involving 3-Methoxypropan-1-amine as a Building Block

3-Methoxypropan-1-amine is a readily available and versatile starting material for the synthesis of this compound. nih.govgoogle.comatamankimya.com The most direct approach utilizing this building block is the N-benzylation reaction, as detailed in the nucleophilic substitution section (3.1.2). This involves the reaction of 3-methoxypropan-1-amine with a suitable benzylating agent, such as a benzyl halide, in the presence of a base.

Another important method starting from 3-methoxypropan-1-amine is reductive amination with benzaldehyde (B42025). In this case, 3-methoxypropan-1-amine is reacted with benzaldehyde to form an imine, which is then reduced in situ to the desired this compound. This mirrors the strategy described in section 3.1.1, but with the roles of the amine and carbonyl components reversed. The choice of reducing agent and reaction conditions would be similar to those previously discussed.

Functional Group Interconversions on Existing Skeletons

Functional group interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is transformed into another. In the context of synthesizing this compound, a relevant FGI would be the reduction of an amide to an amine.

For instance, if N-benzyl-3-methoxypropanamide is available, its reduction represents a key functional group interconversion to afford the target amine. As mentioned in section 3.1.3, this transformation can be efficiently carried out using strong reducing agents such as lithium aluminum hydride. researchgate.net This approach is particularly useful if the corresponding amide is more readily accessible or offers synthetic advantages in a multi-step synthesis.

Another potential FGI could involve the transformation of other nitrogen-containing functional groups, such as azides or nitro compounds, into the desired amine. However, the reduction of the corresponding amide is a more direct and commonly employed FGI for this type of transformation.

Protecting Group Strategies (e.g., Debenzylation for Primary Amine Access)

In organic synthesis, the benzyl (Bn) group is frequently employed as a protecting group for primary and secondary amines due to its general stability under various reaction conditions and the multiple methods available for its removal. The synthesis of a primary amine, such as 3-methoxypropan-1-amine, might involve a synthetic route where the nitrogen atom is initially protected as an N-benzyl amine. Once the desired transformations on other parts of the molecule are complete, the benzyl group can be selectively removed to liberate the primary amine. This process is known as debenzylation.

Several methods exist for the N-debenzylation of amines. The most common is catalytic hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org This method is considered a green and sustainable approach because the catalyst can be easily recovered and reused. nih.gov However, the strong coordination of the product amine to the palladium catalyst can sometimes lead to catalyst poisoning, necessitating higher pressures or temperatures to complete the reaction. nih.gov To mitigate this, acids like hydrochloric acid or acetic acid can be added to form an amine salt, which reduces catalyst poisoning. nih.gov A mixed catalyst system of Pd/C and niobic acid on carbon (Nb₂O₅/C) has also been shown to facilitate the hydrogenative deprotection of N-benzyl groups effectively without the need for a separate neutralization step. nih.govacs.org

Alternative debenzylation methods that avoid catalytic reduction are also available, which is particularly useful if the molecule contains other functional groups susceptible to hydrogenation, such as alkenes or alkynes. researchgate.net Oxidative methods can be employed, using reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). rsc.orgclockss.org Treatment with CAN can chemoselectively cleave the N-benzyl group even in the presence of other sensitive functionalities like O-benzyl ethers or amides. rsc.org Another approach involves using potassium tert-butoxide in DMSO with an oxygen source, a base-promoted process that offers a complementary strategy to acid-labile or hydrogenation-sensitive substrates. researchgate.net

Debenzylation MethodKey ReagentsTypical ConditionsAdvantages/NotesReference
Catalytic HydrogenolysisPd/C, H₂Hydrogen atmosphere, often with a solvent like methanol or ethanol.Green method, catalyst is reusable. Can be slow due to catalyst poisoning. organic-chemistry.orgnih.gov
Catalytic Transfer HydrogenationPd/C, Ammonium FormateReflux in methanol under a nitrogen atmosphere.Avoids the use of pressurized hydrogen gas; proceeds under neutral conditions. mdma.ch
Mixed Catalyst HydrogenolysisPd/C, Nb₂O₅/C, H₂Hydrogen atmosphere in a solvent like ethanol.Facilitates deprotection and avoids the need for a final neutralization step. nih.govacs.org
Oxidative Cleavage (CAN)Ceric Ammonium Nitrate (CAN)Aqueous conditions.Chemoselective; tolerates O-benzyl and S-benzyl ethers. rsc.org
Oxidative Cleavage (DDQ)2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)Often in a solvent like toluene with water at elevated temperatures.Effective for electron-rich benzyl groups like p-methoxybenzyl (PMB). clockss.org
Base-Promoted OxidationKOtBu, DMSO, O₂Oxygen bubbled through a solution at room temperature.Works well for N-benzyl protected heterocycles; complementary to other methods. researchgate.net

Advanced Synthetic Protocols

Catalytic Hydrogenation Techniques for N-Benzyl Amine Formation

The formation of N-benzyl amines, including this compound, is commonly achieved through catalytic hydrogenation in a process known as reductive amination. This reaction typically involves the condensation of a primary amine (3-methoxypropan-1-amine) with an aldehyde (benzaldehyde) to form an intermediate imine, which is then reduced in the same reaction vessel to the desired secondary amine.

Various catalysts are effective for this transformation. Platinum on carbon (Pt/C) is used for the hydrogenation of the imine formed between an amine and benzaldehyde. google.com Skeletal nickel (Raney nickel) catalysts are also employed for the hydrogenation of nitriles to benzylamines, demonstrating their utility in forming the C-N bond under hydrogen pressure. google.com Ruthenium complexes have also been developed as highly active catalysts for the hydrogenation of benzonitrile to benzylamine. acs.org The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can significantly influence the reaction's efficiency and yield. google.com For instance, a method for preparing benzylamine from benzonitrile using a skeletal nickel catalyst reports a reaction temperature of 15–100°C and a pressure of 2–12 MPa in a solvent like ethanol, achieving a conversion efficiency of up to 100%. google.com

Catalyst SystemSubstratesTypical ConditionsKey OutcomeReference
Pt/CPrimary Amine + BenzaldehydeNormal pressure hydrogenation.Forms the N-benzyl amine. google.com
Skeletal NickelBenzonitrile15–100°C, 2–12 MPa H₂, EthanolHigh yield of benzylamine (product of nitrile reduction). google.com
RuHCl{ethP₂(NH)₂} activated with KOtBu/KHBenzonitrileToluene solvent.Very active catalyst for hydrogenation to benzylamine. acs.org

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id In the synthesis of N-benzyl amines and their derivatives, these principles can be applied in several ways.

One key area is the use of catalytic rather than stoichiometric reagents to improve atom economy. walisongo.ac.id For example, the direct formation of an amide bond from a carboxylic acid and an amine, catalyzed by boric acid, generates only water as a byproduct. walisongo.ac.id This contrasts sharply with methods that use coupling reagents like dicyclohexylcarbodiimide (DCC) or convert the acid to an acid chloride, which have poor atom economy and generate significant waste. walisongo.ac.id

Another green approach involves the use of biocatalysts. The enzyme laccase, derived from Trametes versicolor, in combination with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy radical), has been shown to be a highly efficient system for the deprotection of N-benzyl groups. rsc.org This enzymatic method is particularly advantageous as it uses molecular oxygen as a mild oxidant and operates in an aqueous medium, avoiding harsh chemicals and organic solvents. rsc.org This system demonstrates excellent chemoselectivity, allowing for the removal of the benzyl group in the presence of other sensitive moieties. rsc.org

The principles of green chemistry also favor the use of reusable heterogeneous catalysts, such as Pd/C, which can be easily filtered out of the reaction mixture, simplifying purification and reducing waste. nih.gov

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. windows.net These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. windows.netgla.ac.uk

While a specific MCR for this compound is not detailed in the provided search results, the principles can be illustrated by analogous reactions. For example, a gold-catalyzed A³-coupling reaction allows for the one-pot synthesis of propargylamines from an alcohol, an amine, and an alkyne. semanticscholar.org This process involves an initial oxidation of a benzyl alcohol to the corresponding aldehyde, which then reacts with a secondary amine and a terminal alkyne in the presence of a gold catalyst to yield the final product. semanticscholar.org A similar three-component coupling strategy could be envisioned for the synthesis of this compound, potentially by reacting 3-methoxypropan-1-amine, benzaldehyde, and a reducing agent in a single pot.

Another example is the tandem synthesis of N-methylated tertiary amines from a carbonyl compound, an amine, and methanol, where methanol serves as both a solvent and a methylating agent. rsc.org Such one-pot procedures streamline synthetic sequences by avoiding the isolation and purification of intermediates, thereby saving time, solvents, and resources. gla.ac.uk

Mechanistic Investigations of Reactions Involving N Benzyl 3 Methoxypropan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in N-benzyl-3-methoxypropan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of chemical transformations, most notably nucleophilic addition and substitution reactions. A primary example of this reactivity is the addition to carbonyl compounds.

In a reaction with an aldehyde or ketone, the nitrogen atom of this compound can attack the electrophilic carbonyl carbon. This initial nucleophilic attack results in the formation of a tetrahedral intermediate known as a carbinolamine. This process is a reversible equilibrium, and the stability of the carbinolamine intermediate is influenced by the reaction conditions and the nature of the carbonyl compound. The general mechanism for this nucleophilic addition is a foundational concept in understanding the reactivity of such amines.

The rate and success of the nucleophilic addition are influenced by several factors, including the steric hindrance around the nitrogen atom and the electrophilicity of the carbonyl carbon. The benzyl (B1604629) group and the 3-methoxypropyl group attached to the nitrogen can sterically hinder the approach to the electrophile, potentially slowing the reaction rate compared to less substituted amines.

Oxidation Pathways of the Amine Moiety

The secondary amine group in this compound is susceptible to oxidation, potentially leading to a variety of products depending on the oxidant and reaction conditions. A significant oxidation pathway for secondary benzylamines is the formation of imines. acs.org This transformation typically involves the loss of two hydrogen atoms, one from the nitrogen and one from the benzylic carbon.

Mechanistic studies on the oxidation of benzylamines suggest that the reaction can proceed through different pathways, including radical mechanisms. For instance, the use of certain catalysts in the presence of an oxygen atmosphere can promote the oxidative coupling of benzylamines to form imines. The reaction is thought to involve the formation of a radical intermediate, as the addition of a radical scavenger like TEMPO has been shown to significantly decrease the yield of the imine product. acs.org

Electrochemical studies on the oxidation of benzylamines provide further insight into the mechanism. The process can involve a one-electron transfer from the amine to an electrochemically generated mediator, forming a radical cation on the nitrogen. This radical cation can then undergo deprotonation at the α-position (the benzylic carbon) to generate a benzyl radical. This radical can then participate in further reactions, ultimately leading to the formation of an imine.

Reduction Pathways of the Amine and its Derivatives

The reduction of this compound itself is not a common transformation as the amine functionality is already in a reduced state. However, derivatives of this amine, particularly imines formed from its oxidation or condensation reactions, are readily reducible. The reduction of an imine derivative would yield the corresponding secondary or tertiary amine.

Common reducing agents for imines include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism of reduction with these hydride reagents involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the C=N double bond. This addition step forms a tetrahedral intermediate, which is then protonated during workup to yield the amine. youtube.com

Catalytic hydrogenation is another effective method for the reduction of imines. This process typically involves the use of a metal catalyst such as nickel (Ni), palladium (Pd), or platinum (Pt) and a source of hydrogen gas (H₂). The imine adsorbs onto the surface of the catalyst, and hydrogen is added across the double bond. This method is often preferred for its cleaner reaction profile and the avoidance of metal hydride waste. The choice of catalyst can influence the reaction conditions and selectivity. For instance, Raney nickel is a commonly used catalyst for such reductions. researchgate.net

The following table summarizes common reduction methods for imine derivatives of this compound.

Reducing Agent Mechanism Typical Conditions Product
Sodium Borohydride (NaBH₄)Nucleophilic hydride attackMethanol (B129727) or ethanol (B145695) solvent, room temperatureSecondary or Tertiary Amine
Lithium Aluminum Hydride (LiAlH₄)Nucleophilic hydride attackAnhydrous ether or THF solvent, followed by aqueous workupSecondary or Tertiary Amine
Catalytic Hydrogenation (H₂/Catalyst)Surface-catalyzed addition of hydrogenH₂ gas, Ni, Pd, or Pt catalyst, various solvents and pressuresSecondary or Tertiary Amine

Derivatization Reaction Mechanisms (e.g., Amide Formation, Alkylation)

The nucleophilic nature of the nitrogen atom in this compound allows for various derivatization reactions, including amide formation and further alkylation.

Amide Formation:

This compound can react with carboxylic acid derivatives, such as acid chlorides or acid anhydrides, to form amides. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid derivative. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Alternatively, amides can be formed directly from carboxylic acids using coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method avoids the need to prepare more reactive acid derivatives.

Alkylation:

As a secondary amine, this compound can undergo further alkylation to form a tertiary amine. This reaction typically involves an alkyl halide (e.g., methyl iodide) or other alkylating agents. The mechanism is a nucleophilic substitution (S_N2) reaction where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. The resulting product is a quaternary ammonium (B1175870) salt, which can be deprotonated to yield the tertiary amine.

The "borrowing hydrogen" methodology is a more modern and atom-economical approach to N-alkylation. In this process, a catalyst, often a transition metal complex, facilitates the temporary removal of hydrogen from an alcohol to form an aldehyde in situ. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the alkylated amine. acs.org

Proposed Reaction Pathways for Related Imine Intermediates

Imine intermediates derived from this compound are key players in several of its transformations. These imines can be formed through the oxidation of the amine or by its condensation with an aldehyde or ketone.

The formation of an imine from a primary amine and a carbonyl compound is a reversible, acid-catalyzed process. The mechanism proceeds through the following steps:

Nucleophilic attack: The amine nitrogen attacks the carbonyl carbon to form a zwitterionic intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen to give the neutral imine.

The hydrolysis of an imine is the reverse of its formation and is also typically acid-catalyzed. This reaction regenerates the original amine and carbonyl compound. The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the iminium carbon. Subsequent proton transfers lead to the formation of a carbinolamine, which then breaks down to release the amine and the carbonyl compound.

The reactivity of the imine intermediate is central to processes like reductive amination, where the in situ formed imine is immediately reduced to an amine. ias.ac.in

Spectroscopic Characterization Techniques in the Analysis of N Benzyl 3 Methoxypropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-benzyl-3-methoxypropan-1-amine, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in assigning the specific arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The hydrogens on carbons directly bonded to the amine nitrogen typically appear in the chemical shift range of approximately 2.3-3.0 ppm. libretexts.org The protons of the benzyl (B1604629) group and the methoxypropyl chain will have characteristic chemical shifts and splitting patterns due to spin-spin coupling.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (ppm) Splitting Pattern
Aromatic (C₆H₅)~7.2-7.4Multiplet
Benzyl CH₂ (Ar-CH₂-N)~3.8Singlet or Triplet
Methylene (N-CH₂-CH₂)~2.7-2.9Triplet
Methylene (CH₂-CH₂-O)~1.8-2.0Quintet
Methylene (O-CH₂)~3.4-3.6Triplet
Methoxy (B1213986) (O-CH₃)~3.3Singlet
Amine (NH)~1.5-2.5Broad Singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Carbons directly attached to the nitrogen atom in amines typically resonate in the 10-65 ppm region of the spectrum. libretexts.org The carbons of the aromatic ring will appear in the downfield region (typically 125-140 ppm), while the aliphatic carbons of the methoxypropyl chain will be found in the upfield region.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic (C₆H₅)127-140
Benzyl CH₂ (Ar-CH₂-N)~54
Methylene (N-CH₂-CH₂)~48
Methylene (CH₂-CH₂-O)~30
Methylene (O-CH₂)~70
Methoxy (O-CH₃)~59

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are fundamental, advanced NMR techniques can offer deeper insights into the three-dimensional structure and dynamics of this compound. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between protons and carbons, confirming the structural assignments. numberanalytics.com For molecules with chiral centers, specific NMR experiments can help determine the relative stereochemistry. nih.gov Furthermore, variable temperature NMR studies can provide information about conformational exchange and dynamic processes within the molecule. numberanalytics.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the N-H, C-H, C-N, and C-O bonds.

The presence of a secondary amine is typically indicated by a single, moderate N-H stretching vibration in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the benzyl and methoxypropyl groups appear just below 3000 cm⁻¹. The C-N stretching vibration of the amine and the C-O stretching of the ether will also produce characteristic peaks in the fingerprint region of the spectrum (typically between 1000-1300 cm⁻¹). researchgate.net

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300-3500 (moderate, single peak)
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
C-NStretch1020-1250
C-O (Ether)Stretch1070-1150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₇NO), the molecular weight is approximately 179.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179.

The fragmentation of this compound under EI conditions would likely involve cleavage of the C-C and C-N bonds. A common fragmentation pathway for benzylamines is the cleavage of the bond beta to the nitrogen atom, leading to the formation of the tropylium (B1234903) ion at m/z 91. Another significant fragment could arise from the loss of the methoxypropyl side chain.

Expected Key Fragments in the Mass Spectrum of this compound:

m/z Possible Fragment Ion
179[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
106[C₆H₅CH₂NH]⁺
77[C₆H₅]⁺

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

While NMR, IR, and MS are the primary tools for the structural elucidation of this compound, other spectroscopic methods can provide complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Alkyl amines generally have weak absorptions in the UV region, which are often of limited analytical use. libretexts.org However, the presence of the benzene (B151609) ring in this compound will result in characteristic UV absorptions, typically around 250-270 nm, due to π-π* electronic transitions. libretexts.org

Raman Spectroscopy: Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations. It can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum. For instance, the symmetric stretching of the benzene ring would be expected to produce a strong signal in the Raman spectrum.

Computational and Theoretical Studies of N Benzyl 3 Methoxypropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-benzyl-3-methoxypropan-1-amine, methods like Density Functional Theory (DFT) or ab initio calculations could be employed to determine its electronic structure and energetics. epstem.net

These calculations would provide valuable data points such as:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electron Distribution: Mapping of electron density to identify electron-rich and electron-deficient regions, which is crucial for predicting reactivity.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an important measure of molecular stability and reactivity.

Thermodynamic Properties: Calculation of properties such as enthalpy of formation, Gibbs free energy, and entropy.

A hypothetical data table for calculated electronic properties of this compound is presented below. It is important to reiterate that these values are illustrative and not based on published research.

PropertyHypothetical Calculated Value
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Dipole Moment-
Total Energy-

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the propan-1-amine chain in this compound suggests that it can adopt multiple conformations. Molecular modeling and dynamics simulations are the ideal tools to explore this conformational landscape.

Such studies would involve:

Potential Energy Surface Scanning: Systematically rotating the rotatable bonds to identify all possible low-energy conformations.

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules over time to understand how the molecule behaves in a dynamic environment, such as in a solvent. This would reveal the preferred conformations and the energy barriers between them.

The results of these simulations could be summarized in a table listing the relative energies of different conformers.

Reaction Pathway Modeling and Transition State Analysis

Understanding how this compound might be synthesized or how it might react with other molecules can be elucidated through reaction pathway modeling. This involves using quantum chemical methods to map out the energetic profile of a potential reaction.

Key aspects of this analysis would include:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur.

Investigating Reaction Mechanisms: Providing a step-by-step description of how bonds are broken and formed during a reaction.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing this compound.

These predictions include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts. epstem.net

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and their intensities, which correspond to the absorption bands in an IR spectrum. epstem.net

UV-Vis Spectroscopy: Calculation of electronic transitions to predict the wavelengths of maximum absorption.

A comparative table of hypothetical predicted versus experimental spectroscopic data would be a powerful tool for structural confirmation.

Spectroscopic DataPredicted ValueExperimental Value
1H NMR (ppm)--
13C NMR (ppm)--
IR (cm-1)--
UV-Vis (nm)--

Structure-Reactivity Relationship (SRR) Modeling and Predictions

While no specific Structure-Reactivity Relationship (SRR) models for this compound have been published, this approach uses computational data to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity.

For this compound, SRR studies could involve:

Quantitative Structure-Activity Relationship (QSAR): If a set of similar molecules with known activities were available, a QSAR model could be developed to predict the potential activity of this compound.

Reactivity Descriptors: Using calculated parameters like atomic charges, frontier orbital energies, and electrostatic potential maps to predict sites of reactivity for electrophilic or nucleophilic attack.

Applications of N Benzyl 3 Methoxypropan 1 Amine in Specialized Chemical Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

The structural features of N-benzyl-3-methoxypropan-1-amine make it a valuable building block in organic synthesis. The secondary amine can participate in a wide range of chemical transformations, including alkylation, acylation, and condensation reactions. The benzyl (B1604629) group can serve as a protecting group for the amine functionality, which can be removed under specific conditions, or it can be an integral part of the final molecular structure. The methoxypropyl chain introduces flexibility and can influence the solubility and conformational properties of the resulting molecules.

While direct and extensive research on the use of this compound as a versatile building block for a wide array of complex organic molecules is not broadly documented in publicly available literature, its potential is evident from the synthesis of related compounds. For instance, the synthesis of multi-substituted N-methoxyamines has been achieved in a two-step process from N-methoxyamides, highlighting the utility of the N-methoxy group as a reactivity control element. researchgate.net This suggests that the this compound framework can be similarly manipulated to create diverse and complex structures.

Role in the Development of Pharmaceutical Scaffolds and Drug Intermediates

The development of new pharmaceuticals often relies on the availability of unique molecular scaffolds that can be modified to optimize biological activity. This compound and its derivatives have been identified as important intermediates in the synthesis of pharmaceutically active compounds.

A notable example is the connection to the antiepileptic drug Lacosamide. A structurally related compound, (R)-2-Amino-N-benzyl-3-methoxypropanamide, is known to be a stable intermediate in the synthesis of Lacosamide. bldpharm.compharmaffiliates.com Furthermore, patents describe processes for preparing (R)-2-acetamido-N-benzyl-3-methoxypropionamide, another key intermediate for Lacosamide, which underscores the pharmaceutical relevance of this structural motif. google.comgoogle.com The synthesis of these intermediates often involves the use of a benzylamine (B48309) derivative, and the methoxypropyl group is a key feature of the final drug structure.

The following table summarizes the key intermediates related to this compound in the synthesis of Lacosamide:

Intermediate CompoundRole in Synthesis
(R)-2-Amino-N-benzyl-3-methoxypropanamideStable intermediate for Lacosamide
(R)-2-acetamido-N-benzyl-3-methoxypropionamideFunctionalized amino acid used in Lacosamide synthesis

Application as an Intermediate in Agrochemical Synthesis

The search for new and effective agrochemicals is a continuous effort to improve crop protection. The molecular framework of this compound has been explored in the context of developing new herbicides.

Research into N-benzyl-2-methoxy-5-propargyloxybenzoamides has identified these compounds as a new class of bleaching herbicides. bohrium.com These herbicides interfere with the biosynthesis of plastoquinone, which in turn disrupts carotenoid biosynthesis, leading to the bleaching effect in plants. bohrium.com While these compounds are structurally more complex than this compound, they share the N-benzyl and methoxy (B1213986) functionalities, suggesting that the core structure of this compound could be a valuable starting point or intermediate for the synthesis of novel agrochemicals. The synthesis of 3-methoxypropylamine (B165612), a related compound, is also noted as an intermediate for pesticides. google.com

Involvement in Polymer Chemistry and Functional Material Development

The application of this compound in polymer chemistry and the development of functional materials is an area with potential, though specific research directly utilizing this compound is not widely reported. The presence of a reactive secondary amine and a flexible ether linkage could allow for its incorporation into polymer chains as a monomer or as a modifying agent to impart specific properties to the material.

Contribution to Catalytic Systems and Ligand Design

In the field of catalysis, the design of ligands that can coordinate with metal centers is crucial for controlling the activity and selectivity of a catalyst. The nitrogen atom in this compound can act as a coordination site for metal ions, making it a potential candidate for ligand design.

The benzyl group and the ether oxygen could also play a role in the coordination sphere, potentially leading to the formation of stable and selective catalysts. For instance, a patent describes the use of a Pt/C catalyst for the hydrogenation of an imine formed from p-methoxyphenylacetone and a chiral amine, followed by reaction with benzaldehyde (B42025) to produce an N-benzyl amine derivative. google.com This highlights the compatibility of the N-benzyl amine moiety with catalytic processes. While this example does not use this compound directly as a ligand, it demonstrates the relevance of this class of compounds in catalytic synthesis.

Preparation of Isotopically Labeled Probes for Mechanistic Research

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of isotopically labeled this compound would allow researchers to track its transformation through complex reaction pathways.

For example, deuterium (B1214612) labeling experiments have been used to study the mechanism of N-methylation of tertiary amines. rsc.org In these studies, deuterated methanol (B129727) (CD3OD) was used to introduce a labeled methyl group, and the reaction progress was monitored by NMR spectroscopy. rsc.org A similar approach could be applied to this compound to study its reactivity and the mechanisms of reactions in which it participates. The synthesis of radiolabeled versions could also be envisioned for use in biological studies.

Future Perspectives and Research Challenges for N Benzyl 3 Methoxypropan 1 Amine Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of N-benzyl-3-methoxypropan-1-amine would likely involve the N-alkylation of 3-methoxypropan-1-amine with a benzyl (B1604629) halide or the reductive amination of benzaldehyde (B42025) with 3-methoxypropan-1-amine. While effective, these methods present challenges in terms of selectivity and waste generation. A significant research challenge is to develop more efficient and novel synthetic pathways.

Future research could focus on:

Catalytic Reductive Amination: Investigating the use of more efficient and selective catalysts for the reductive amination of benzaldehyde with 3-methoxypropan-1-amine. The development of non-noble metal catalysts, such as those based on cobalt, could offer a more sustainable and cost-effective alternative. mdpi.com

Hydrogen Borrowing/Auto-Transfer Catalysis: This atom-economical approach utilizes alcohols as alkylating agents, with water as the only byproduct. rsc.org Developing a catalytic system, potentially using manganese or iridium complexes, for the direct N-alkylation of 3-methoxypropan-1-amine with benzyl alcohol would represent a significant advancement in the green synthesis of this compound. organic-chemistry.org

Flow Chemistry Approaches: Implementing continuous-flow reactors for the synthesis could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing reaction times and improving safety.

A persistent challenge in amine alkylation is the potential for overalkylation, where the secondary amine product reacts further to form a tertiary amine. acs.org Future synthetic methods must address this challenge to achieve high selectivity for the desired secondary amine. The development of self-limiting alkylation techniques, perhaps using N-aminopyridinium salts as synthons, could provide a solution to this problem. acs.org

Exploration of Undiscovered Reactivities and Chemical Transformations

The chemical reactivity of this compound is largely unexplored. Its structure suggests several avenues for investigation, focusing on the reactivity of the benzylamine (B48309) and methoxypropyl moieties.

Potential areas of research include:

Catalytic C-H Functionalization: The benzyl and propyl groups offer multiple C-H bonds that could be targets for functionalization. Research into selective C-H activation could lead to a range of novel derivatives without the need for pre-functionalized starting materials.

Transformations of the Benzylamine Group: The benzyl group can be cleaved under various conditions, which could be exploited for the development of N-benzyl as a protecting group for the 3-methoxypropan-1-amine core. Conversely, the nitrogen lone pair's delocalization into the benzene (B151609) ring in aniline (B41778) makes it less basic than benzylamine, where the lone pair is not delocalized, suggesting different reactivities. quora.com

Reactivity of the Methoxy (B1213986) Group: The ether linkage could be susceptible to cleavage under acidic conditions, providing a route to N-benzyl-3-hydroxypropan-1-amine. Exploring the stability and reactivity of this ether bond under various catalytic conditions is a key research area.

Advancements in Analytical and Characterization Methodologies for Derivatives

As new derivatives of this compound are synthesized, robust analytical and characterization methods will be essential. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will form the foundation of structural elucidation.

Future challenges and advancements in this area include:

Chromatographic Separation: Developing optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the separation and quantification of this compound and its derivatives will be crucial. researchgate.netacs.org This may involve derivatization to enhance detection by fluorescence or other sensitive techniques. researchgate.net

Chiral Analysis: For chiral derivatives, the development of chiral chromatography methods will be necessary to separate and quantify enantiomers, which is particularly important for potential biological applications.

Advanced Mass Spectrometry Techniques: Utilizing techniques such as tandem mass spectrometry (MS/MS) can aid in the detailed structural characterization of novel derivatives and help in identifying products of unexplored reactions.

A study on the HPLC quantitation of amines as o-phthaldialdehyde (OPA) derivatives revealed that amines with an NH2-CH2-R structure can form multiple derivatives, complicating analysis. nih.gov Similar challenges may arise with derivatives of this compound, requiring careful optimization of analytical conditions.

Integration of Further Sustainable Chemistry Principles in Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis. rsc.org Future research on this compound should prioritize the integration of these principles.

Key areas for improvement include:

Solvent Selection: Minimizing the use of hazardous organic solvents by exploring reactions in water or using solvent-free conditions. mdpi.com

Catalyst Recyclability: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key goal for sustainable amine production. eurekalert.org

The direct amidation of carboxylic acids and amines using a reusable Brønsted acidic ionic liquid as both a catalyst and a solvent is an example of a sustainable protocol that could be adapted for related syntheses. acs.org

Design of Targeted Derivatives for Specific Academic Research Applications

The true potential of this compound chemistry lies in the design of targeted derivatives for specific research applications. The combination of the benzyl and methoxypropyl groups offers a scaffold that can be modified to create molecules with tailored properties.

Potential research applications include:

Enzyme Inhibitors: Benzylamine derivatives have been explored as inhibitors of various enzymes, including copper amine oxidases. nih.gov By modifying the substitution pattern on the benzyl ring and the propyl chain, it may be possible to design selective inhibitors for specific enzymes, which can serve as valuable research tools.

Ligands for Catalysis: The nitrogen atom can act as a coordination site for metal ions. The synthesis of chiral derivatives of this compound could lead to novel ligands for asymmetric catalysis, for instance, in Henry reactions. researchgate.net

Molecular Probes: By incorporating fluorophores or other reporter groups, derivatives of this compound could be designed as molecular probes to study biological processes or as building blocks for functional materials. nih.gov

The design and synthesis of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as multi-target inhibitors of monoamine oxidase and cholinesterase highlights the potential of benzylamine-containing scaffolds in neurochemistry research. mdpi.com Similarly, benzylamine derivatives have been synthesized and evaluated for their anti-mycobacterium tuberculosis activity. openmedicinalchemistryjournal.comresearchgate.net These examples provide a blueprint for how derivatives of this compound could be designed for specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-benzyl-3-methoxypropan-1-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination using 3-methoxypropanal and benzylamine, followed by reduction with sodium borohydride or catalytic hydrogenation (e.g., Pd/C). To optimize purity, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol is recommended. Purity should be confirmed via GC-MS (e.g., using a DB-5MS column) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzyl group (δ ~7.3 ppm, aromatic protons) and methoxy group (δ ~3.3 ppm). Infrared (IR) spectroscopy can verify the amine N-H stretch (~3300 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., [M+H]+ = 194.1548) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood due to potential amine volatility. Store in airtight containers under nitrogen at 2–8°C. In case of skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician. Refer to safety data sheets (SDS) of structurally analogous amines (e.g., N-methyl-3-phenoxypropan-1-amine) for hazard parallels .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Impurities like unreacted benzylamine or byproducts (e.g., Schiff bases) can interfere with quantification. Use derivatization with dansyl chloride to enhance UV/fluorescence detection in HPLC. For trace analysis, employ LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the target compound and impurities. Method validation should include spike-recovery tests (80–120% recovery range) .

Q. How does the methoxy group in this compound influence its stability under varying pH conditions?

  • Methodological Answer : The methoxy group increases hydrophobicity but may reduce stability in acidic conditions due to potential cleavage. Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH buffers (2.0, 7.4, 9.0). Monitor degradation via UPLC-PDA and identify products using Q-TOF-MS. For acidic conditions, consider protective strategies like microencapsulation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the amine’s electron density and nucleophilicity. Molecular electrostatic potential (MEP) maps highlight reactive sites (e.g., the primary amine group). Compare with experimental data (e.g., reaction rates with benzoyl chloride) to validate predictions. Software tools like Gaussian or ORCA are recommended .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer : Solubility discrepancies may arise from crystallinity differences or solvent purity. Use the shake-flask method with HPLC quantification: dissolve excess compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and analyze supernatant. Control for solvent water content via Karl Fischer titration. For metastable polymorphs, characterize via X-ray diffraction (XRD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.